Lipophilicity vs. Non-Fluorinated Carbamates
The 2,2,2-trifluoroethyl group in 1197741-10-8 significantly increases lipophilicity compared to non-fluorinated alkyl carbamate analogs. This is a class-level inference based on the known effect of trifluoromethyl groups on logP. For example, a non-fluorinated ethyl carbamate analog would be expected to have a substantially lower logP, reducing membrane permeability and potential bioavailability . While direct experimental logP values for this exact compound are not available in the searched literature, the presence of the -CF3 group is a well-established determinant of enhanced lipophilicity .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not experimentally reported; expected higher than non-fluorinated analogs. |
| Comparator Or Baseline | Non-fluorinated alkyl N-(1,3-thiazol-2-yl)carbamate (e.g., ethyl or methyl carbamate) |
| Quantified Difference | Difference not quantified; qualitative inference only. |
| Conditions | In silico prediction / class-level analysis |
Why This Matters
Lipophilicity governs passive membrane diffusion; a higher logP can translate to improved cell permeability and oral bioavailability, a critical selection criterion for cellular assays or in vivo studies.
